3,5-二溴乙苯

描述

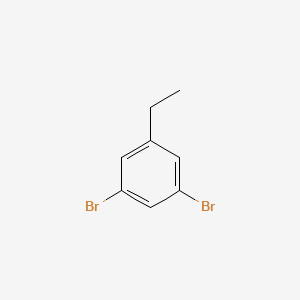

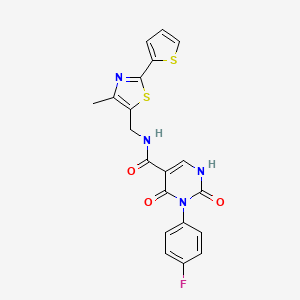

3,5-Dibromoethylbenzene, also known as 1,3-dibromo-5-ethylbenzene, is a chemical compound with the formula C8H8Br2 . It has a molecular weight of 263.95712 g/mol . The molecule contains a total of 18 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .

Molecular Structure Analysis

The molecular structure of 3,5-Dibromoethylbenzene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains 8 Hydrogen atoms, 8 Carbon atoms, and 2 Bromine atoms . The 3D chemical structure image of 3,5-Dibromoethylbenzene is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis

3,5-Dibromoethylbenzene has a density of 1.7±0.1 g/cm3, a boiling point of 264.4±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.2±3.0 kJ/mol and a flash point of 127.1±21.0 °C . The compound has a molar refractivity of 51.2±0.3 cm3 .科学研究应用

旋转势能分析

- 研究概述: (Celebre 等人,1988) 的研究探索了 3,5-二溴乙苯中乙基的旋转势能。通过质子核磁共振光谱分析,他们得出结论,旋转势能的最小值在 60°,这与先前对乙苯的预测相反。 (Celebre 等人,1988)

衍生物合成

- 研究概述: Diemer 等人 (2011) 描述了合成 1,2-二溴苯的有效方法,这是各种有机转化的重要前体。他们的方法涉及溴化、邻位金属化和卤素/金属置换,从而产生 1,2-二溴-3-碘苯等有价值的中间体。这项研究证明了 3,5-二溴乙苯和类似化合物在合成化学中的重要作用。 (Diemer、Leroux 和 Colobert,2011)

氧化还原穿梭稳定性

- 研究概述: 张等人 (2010) 合成了 3,5-二叔丁基-1,2-二甲氧基苯作为锂离子电池的氧化还原穿梭添加剂。他们将其电化学稳定性与相关化合物进行了比较,强调了苯衍生物(如 3,5-二溴乙苯)在电池技术中的结构差异的相关性。 (张等人,2010)

烃的合成

- 研究概述: Wittig (1980) 讨论了从二羧酸酯开始合成烃,从而生成二醇,最终生成醚和烃。这项研究虽然没有直接使用 3,5-二溴乙苯,但展示了与苯衍生物合成相关的有机合成中的基础方法。 (Wittig,1980)

化学结构分析

- 研究概述: Bhar 等人 (1995) 研究了各种氯硝基苯的结构,提供了对苯衍生物分子结构的见解。了解此类化合物中的平面性和二面角有助于理解 3,5-二溴乙苯等相关物质的化学行为。 (Bhar 等人,1995)

燃烧特性

- 研究概述: Diévart 等人 (2013) 研究了 1,3,5-三甲基苯的燃烧特性。这项研究表明了可以应用于 3,5-二溴乙苯的研究类型,特别是在了解其作为燃料成分或在燃烧反应中的行为方面。 (Diévart 等人,2013)

电子转移研究

- 研究概述: Slipchenko 和 Krylov (2003) 对 1,3,5-三脱氢苯三自由基的研究提供了对苯衍生物中电子态和 Jahn-Teller 畸变的见解,这与理解 3,5-二溴乙苯等化合物的电子性质相关。 (Slipchenko 和 Krylov,2003)

安全和危害

The safety data sheet for 3,5-Dibromoethylbenzene indicates that it is a combustible liquid that causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

属性

IUPAC Name |

1,3-dibromo-5-ethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFAYHLKBUGUOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromoethylbenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B2635908.png)

![2,4-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2635913.png)

![3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid](/img/structure/B2635914.png)

![3-[3-Methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoic acid](/img/structure/B2635915.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2635918.png)

![6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2635921.png)